7-fluoro-4-methyl-1H-indole

Lipophilicity Drug-likeness Physicochemical profiling

7-Fluoro-4-methyl-1H-indole (CAS 1268052-65-8) is a heterocyclic small-molecule building block belonging to the fluorinated indole class, bearing a fluorine atom at the 7-position and a methyl group at the 4-position of the indole scaffold (molecular formula C₉H₈FN, molecular weight 149.16 g/mol). This compound is classified as a versatile synthetic intermediate utilized in medicinal chemistry for structure–activity relationship (SAR) studies, fragment-based drug discovery, and the construction of more complex pharmaceutically relevant architectures.

Molecular Formula C9H8FN
Molecular Weight 149.168
CAS No. 1268052-65-8
Cat. No. B597954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-4-methyl-1H-indole
CAS1268052-65-8
Molecular FormulaC9H8FN
Molecular Weight149.168
Structural Identifiers
SMILESCC1=C2C=CNC2=C(C=C1)F
InChIInChI=1S/C9H8FN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3
InChIKeyKSYWTQMQDCCDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-methyl-1H-indole (CAS 1268052-65-8): A Dual-Substituted Fluorinated Indole Building Block for Medicinal Chemistry and SAR Exploration


7-Fluoro-4-methyl-1H-indole (CAS 1268052-65-8) is a heterocyclic small-molecule building block belonging to the fluorinated indole class, bearing a fluorine atom at the 7-position and a methyl group at the 4-position of the indole scaffold (molecular formula C₉H₈FN, molecular weight 149.16 g/mol) . This compound is classified as a versatile synthetic intermediate utilized in medicinal chemistry for structure–activity relationship (SAR) studies, fragment-based drug discovery, and the construction of more complex pharmaceutically relevant architectures . The 7-fluoro substitution confers distinct electronic properties, increased lipophilicity (calculated LogP ~2.65), and potential blockade of oxidative metabolism at the C7 site, while the 4-methyl group contributes steric and electronic modulation of the indole core .

Why 7-Fluoro-4-methyl-1H-indole Cannot Be Interchanged with Simpler Indole Analogs: Physicochemical and Regiochemical Differentiation


Although numerous fluorinated or methylated indoles are commercially available, the specific 7-fluoro,4-methyl disubstitution pattern of 7-fluoro-4-methyl-1H-indole produces a unique combination of lipophilicity, electronic distribution, steric environment, and physical form that cannot be replicated by simply mixing or substituting mono-substituted analogs such as 4-methylindole or 7-fluoroindole . The regioisomeric placement of substituents profoundly alters molecular recognition events: the 7-fluoro group serves as a hydrogen-bond acceptor and metabolic soft spot blockade, while the 4-methyl group introduces steric bulk adjacent to the indole C3 position—a common site for further functionalization [1]. Procurement of the correctly substituted scaffold is therefore essential for reproducible SAR campaigns, as even regioisomers such as 4-fluoro-7-methyl-1H-indole (CAS 313337-32-5) exhibit measurably different LogP values, boiling points, and predicted binding orientations .

Quantitative Differentiation Evidence for 7-Fluoro-4-methyl-1H-indole Versus Closest Indole Analogs and Regioisomers


Lipophilicity (LogP) Differentiation: 7-Fluoro-4-methyl-1H-indole Occupies a Distinct Intermediate LogP Window Versus Mono-Substituted Indoles

7-Fluoro-4-methyl-1H-indole (LogP = 2.65) occupies a quantifiably distinct lipophilicity range compared to its two closest mono-substituted analogs: 4-methylindole (LogP = 2.48–2.60) and 7-fluoroindole (LogP = 2.19–2.31) . The dual substitution elevates LogP above that of 7-fluoroindole (ΔLogP ≈ +0.34 to +0.46) while remaining within a narrow and predictable window relative to 4-methylindole (ΔLogP ≈ +0.05 to +0.17). This intermediate LogP value, close to the preferred range for oral bioavailability (LogP 1–3), positions the compound advantageously for lead optimization campaigns where both mono-substituted indoles may fall outside the optimal range or introduce different pharmacokinetic liabilities.

Lipophilicity Drug-likeness Physicochemical profiling

Physical Form and Handling: 7-Fluoro-4-methyl-1H-indole is an Oil at Ambient Temperature, Unlike the Crystalline Solid 7-Fluoroindole

7-Fluoro-4-methyl-1H-indole is supplied as an oil at ambient temperature (storage at 4 °C recommended, shipped on ice pack) , whereas the closest mono-fluorinated comparator 7-fluoroindole (CAS 387-44-0) is a crystalline solid with a melting point of 61 °C . The physical state difference has direct implications for automated liquid handling in high-throughput parallel synthesis platforms: oils can be directly aspirated and dispensed without pre-dissolution steps, potentially reducing cycle times and eliminating variability introduced by gravimetric solid dispensing. Conversely, the oil form requires careful handling to avoid atmospheric moisture absorption and may present different long-term storage stability profiles compared to the crystalline solid form of 7-fluoroindole.

Physical form Automated synthesis Sample handling

Regioisomeric Differentiation: 7-Fluoro-4-methyl-1H-indole Versus 4-Fluoro-7-methyl-1H-indole – Distinct Physicochemical Signatures

The regioisomeric pair 7-fluoro-4-methyl-1H-indole (CAS 1268052-65-8) and 4-fluoro-7-methyl-1H-indole (CAS 313337-32-5) share the identical molecular formula (C₉H₈FN) and molecular weight (149.16 g/mol) yet exhibit measurably different physicochemical properties . The target compound has a higher boiling point (271.7 ± 20.0 °C vs. 265.8 ± 20.0 °C, Δ ≈ +5.9 °C) and a marginally higher calculated LogP (2.65 vs. 2.62, depending on prediction source) [1]. More critically, the reversed substitution pattern places the fluorine electron-withdrawing group at different positions relative to the indole NH and the C3 reactive site, which is predicted to alter the pKa of the indole NH (predicted pKa ~16.7 for the 4-fluoro-7-methyl isomer) and modulate hydrogen-bond donor/acceptor geometry in biological targets [2].

Regioisomer SAR Physicochemical properties

Class-Level Evidence: The 7-Fluoroindole Scaffold Confers Bioisosteric Replacement Capability for 7-Azaindole in Antiviral Target Engagement

At the class level, 7-fluoro-substituted indoles have been experimentally validated as effective bioisosteric replacements for the 7-azaindole scaffold in influenza PB2 cap-binding inhibitors [1]. In a direct crystallographic comparison, the 5,7-difluoroindole derivative 11a formed a C-F···Lys376 hydrogen-bond interaction with a distance of 2.5 Å and an angle of 156°, compared to 3.4 Å for the 7-azaindole nitrogen of Pimodivir (4) [1]. Compound 11a exhibited antiviral IC₅₀ values of 11 nM (A/Taiwan/1/86, H1N1), 14 nM (A/Virginia/3/1975, H3N2), and 22 nM (A/Puerto Rico/8/34, H1N1) in cellular assays, with selectivity indices (CC₅₀/IC₅₀) of 145, 114, and >1142 respectively [1]. The biochemical binding affinity (IC₅₀) against the PB2 cap-binding domain was 0.12 μM (influenza A) and >50 μM (influenza B) [1]. While these data are for the 5,7-difluoroindole analog rather than 7-fluoro-4-methyl-1H-indole itself, they establish the 7-fluoroindole core as a privileged scaffold for target engagement where a hydrogen-bond-accepting group is required at the indole 7-position. The 4-methyl substituent in the target compound provides an additional vector for modulating steric interactions with the target protein without ablating the bioisosteric properties of the 7-fluoro group.

Bioisostere Influenza PB2 Scaffold hopping

Vendor-Supplied Purity Specifications: ≥98% HPLC Purity Enables Direct Use in Parallel Synthesis Without Further Purification

Commercially available 7-fluoro-4-methyl-1H-indole is supplied with certified purity of ≥98% (HPLC) from multiple reputable vendors , and 95% from Sigma-Aldrich/Enamine . This purity level is adequate for direct use as a building block in library synthesis and SAR exploration without additional purification steps, reducing workflow overhead. In comparison, some less common fluoro-methyl indole regioisomers (e.g., 5-fluoro-4-methyl-1H-indole, CAS 1258873-45-8) are listed by suppliers at similar purity levels (98%) , but with fewer sourcing options and longer lead times, which can impact project timelines. The availability of 7-fluoro-4-methyl-1H-indole at ≥98% purity from multiple independent vendors reduces single-supplier dependency and facilitates competitive procurement.

Purity specification Procurement Quality control

Recommended Research and Procurement Application Scenarios for 7-Fluoro-4-methyl-1H-indole Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry: Bioisosteric Replacement of 7-Azaindole in Antiviral and Kinase Inhibitor Programs

7-Fluoro-4-methyl-1H-indole is recommended as a key synthetic intermediate for medicinal chemistry teams pursuing bioisosteric replacement of 7-azaindole scaffolds. As established by Clark et al. (J. Med. Chem. 2019), the 7-fluoroindole substructure effectively mimics the hydrogen-bond-accepting nitrogen of 7-azaindole, forming a C-F···Lys376 interaction (2.5 Å) that is geometrically tighter than the native N···Lys376 contact (3.4 Å) [1]. The additional 4-methyl group in 7-fluoro-4-methyl-1H-indole provides a steric handle at the indole 4-position that can be leveraged to modulate selectivity or fill hydrophobic pockets in the target protein. Procurement of this specific building block ensures that the fluorine atom is correctly positioned at C7 for bioisosteric function, which is not achievable with regioisomeric 4-fluoro-7-methyl-1H-indole (Δ boiling point ≈ +5.9 °C, reversed electronic distribution) .

Parallel Library Synthesis and High-Throughput SAR Exploration Requiring Liquid-Handling-Compatible Building Blocks

For laboratories operating automated parallel synthesis platforms, 7-fluoro-4-methyl-1H-indole's physical form as an oil (Sigma-Aldrich/Enamine specification) offers direct compatibility with liquid-handling robotic systems without the need for pre-weighing and dissolution of solid materials. This contrasts with 7-fluoroindole, which is a crystalline solid (mp 61 °C) requiring manual weighing or pre-dissolution steps that can introduce variability and slow throughput . The compound's LogP of 2.65 positions it within the optimal drug-like lipophilicity range, making it suitable for fragment growth and lead optimization libraries where balanced ADME properties are desired .

Regioselective Derivatization at the Indole C3 Position for Structure–Activity Relationship Studies

The 7-fluoro-4-methyl substitution pattern leaves the nucleophilic indole C3 position available for electrophilic functionalization while the C2 position remains unsubstituted, offering two distinct vectors for chemical elaboration. The 4-methyl group provides steric influence adjacent to the C3 site, which can affect regioselectivity in C3 vs. C2 functionalization reactions. The ≥98% HPLC purity specification from multiple vendors ensures that downstream SAR interpretation is not confounded by impurities that could arise from incomplete purification of this specific regioisomer, which is critical when comparing activity trends across analog series.

Metabolic Stability Optimization: Exploiting the C7 Fluorine Blockade of Oxidative Metabolism

The fluorine atom at the 7-position of the indole ring is strategically positioned to block cytochrome P450-mediated aromatic hydroxylation, a primary metabolic pathway for unsubstituted indoles [2]. While direct metabolic stability data for 7-fluoro-4-methyl-1H-indole itself are not publicly available, the class-level principle—that fluorine substitution at metabolically labile positions on the indole phenyl ring enhances metabolic stability—is well established in medicinal chemistry literature [2]. The 7-position is a known site of oxidative metabolism in indoles; its blockade by fluorine distinguishes this compound from 4-methylindole, which retains full susceptibility to oxidation at C7. This property makes 7-fluoro-4-methyl-1H-indole a preferred building block for lead series where metabolic soft-spot mitigation is a design objective.

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